3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one
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Overview
Description
3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a pyridine ring, and a dioxaborolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one typically involves multiple steps, starting from commercially available starting materials. The key steps in the synthesis include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Oxetane Group: The oxetane group is introduced via a nucleophilic substitution reaction, where a suitable oxetane precursor reacts with the piperazine derivative.
Coupling with Pyridine Derivatives: The piperazine-oxetane intermediate is then coupled with a pyridine derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Formation of the Dioxaborolane Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and pyridine rings, leading to the formation of N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule, resulting in the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the pyridine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different chemical and pharmaceutical applications.
Scientific Research Applications
3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound shares the dioxaborolane and pyridine moieties but differs in the presence of a cyclopropanesulfonamide group.
3-bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound also contains the dioxaborolane and pyridine groups but includes a bromine and methoxy substituent.
Uniqueness
The uniqueness of 3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxetane and piperazine rings, along with the dioxaborolane moiety, makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C26H38BN5O4 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
3-[[5-[(2S,6S)-2,6-dimethyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-yl]amino]-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C26H38BN5O4/c1-17-12-31(21-15-34-16-21)13-18(2)32(17)20-8-9-23(28-11-20)29-22-10-19(14-30(7)24(22)33)27-35-25(3,4)26(5,6)36-27/h8-11,14,17-18,21H,12-13,15-16H2,1-7H3,(H,28,29)/t17-,18-/m0/s1 |
InChI Key |
LMUVXXINHPRGFQ-ROUUACIJSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4[C@H](CN(C[C@@H]4C)C5COC5)C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C(=C2)NC3=NC=C(C=C3)N4C(CN(CC4C)C5COC5)C)C |
Origin of Product |
United States |
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